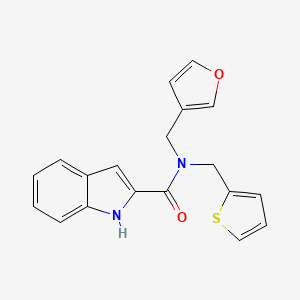

![molecular formula C28H33N5OS B2446263 N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide CAS No. 2241214-52-6](/img/structure/B2446263.png)

N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

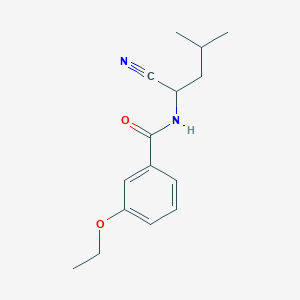

“N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide” is a chemical compound with the linear formula C28H33N5OS . It’s a complex molecule that contains several functional groups, including an indole, a thiazole, and a piperazine .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several different functional groups. The indole group is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The thiazole is a heterocyclic compound containing sulfur and nitrogen in the ring. The piperazine is a six-membered ring containing two nitrogen atoms .Applications De Recherche Scientifique

Cannabinoid Receptor Activity

Compounds including variants of N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide have been examined for potential activity on cannabinoid receptors. These compounds, identified in seizures by German customs authorities, were novel on the designer drug market and required extensive analytical characterization for structure elucidation. This research highlights the growing interest in novel compounds with potential cannabinoid receptor activity (Westphal et al., 2015).

Tuberculostatic Activity

A study investigated compounds structurally related to N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide for tuberculostatic activity. These compounds showed minimum inhibiting concentrations (MIC) within a specific range, indicating their potential use in treating tuberculosis (Foks et al., 2004).

Anticonvulsant Potential

Research on N'-{5-[(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl}-N4-(4-substituted benzaldehyde)-semicarbazones, which are structurally similar to the target compound, demonstrated significant anticonvulsant potential. These compounds were evaluated using maximal electroshock seizure and subcutaneous pentylenetrtrazole models (Rajak et al., 2010).

Antimicrobial and Antilipase Activities

A study on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, related to the target compound, revealed antimicrobial, antiurease, and antilipase activities. These findings indicate the broad spectrum of biological activities these compounds can exhibit (Başoğlu et al., 2013).

PET Imaging for Neuroinflammation

A novel PET agent, structurally related to the target compound, was synthesized for imaging the IRAK4 enzyme in neuroinflammation. This highlights the compound's potential application in neuroscientific research and imaging (Wang et al., 2018).

β-Secretase (BACE1) Inhibition

N-(2-(Piperazin-1-yl)phenyl)arylamide derivatives, akin to the target compound, were synthesized and found to inhibit β-secretase (BACE1). This suggests potential applications in Alzheimer's disease research and treatment (Edraki et al., 2015).

HIV Treatment Potential

N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide derivatives, structurally related to the target compound, were synthesized and evaluated for potential HIV treatment. The cell-cell fusion inhibitory activities of these compounds were assessed (Weng et al., 2011).

5-HT(1A) Agonists for Mood Disorders

1-[4-(indol-3-yl)butyl]-4-arylpiperazines, similar to the target compound, were developed as highly selective and potent 5-HT(1A) agonists. These compounds could be potential tools in studying mood disorders (Heinrich et al., 2004).

Synthetic Cannabinoid Identification

Research has also focused on identifying and characterizing synthetic cannabinoids structurally related to the target compound in illegal products. This highlights the importance of analytical methods in identifying novel psychoactive substances (Uchiyama et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives can inhibit the polymerization of tubulin , a protein that forms microtubules, which are essential for cell division and structure. This suggests that N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide may interact with its targets in a similar manner, leading to changes in cell function.

Biochemical Pathways

Given the potential inhibitory effect on tubulin polymerization , it can be inferred that this compound may affect the microtubule dynamics and related cellular processes, such as cell division and intracellular transport.

Result of Action

Based on the potential inhibitory effect on tubulin polymerization , it can be inferred that this compound may induce cell apoptosis, arrest cells in the G2/M phase, and inhibit cell division.

Propriétés

IUPAC Name |

N-[1-(1H-indol-3-yl)hexan-2-yl]-2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N5OS/c1-2-3-9-22(18-21-19-29-25-13-8-7-12-24(21)25)31-27(34)26-20-30-28(35-26)33-16-14-32(15-17-33)23-10-5-4-6-11-23/h4-8,10-13,19-20,22,29H,2-3,9,14-18H2,1H3,(H,31,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQATWVOANNJOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1H-indol-3-ylmethyl)pentyl]-2-(4-phenylpiperazin-1-yl)thiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2446180.png)

![6-Benzoyl-2-(1,2-dihydroacenaphthylen-5-yl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2446182.png)

![Ethyl 4-[(5-bromo-2-ethoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2446186.png)

![6-Methyl-3-[2-oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2446194.png)

![N-(3-chloro-4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2446195.png)

![methyl 3-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2446201.png)

![4-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B2446203.png)